Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a chemical compound that belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have gained attention due to their potential applications in medicinal chemistry, particularly as inhibitors of various kinases involved in cellular signaling pathways. The specific structure of this compound includes a tert-butyl group, a piperidine moiety, and a chloropyrazolo[1,5-a]pyrimidine unit, which contribute to its biological activity.
This compound is classified under heterocyclic compounds and specifically falls within the category of pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The synthesis and characterization of such compounds have been documented in various patent applications and scientific literature, highlighting their significance in drug discovery and development .
The synthesis of tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate involves several key steps:
The synthetic pathways can vary based on the desired substituents on the piperidine and pyrazolo[1,5-a]pyrimidine moieties. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula is , with a molecular weight of approximately 304.78 g/mol. The presence of functional groups such as chlorides and esters influences its reactivity and solubility properties.
Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate participates in various chemical reactions typical for pyrazolo[1,5-a]pyrimidines:
The mechanism of action for tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate primarily involves inhibition of specific kinases such as Janus kinase or cyclin-dependent kinase. These kinases are crucial in regulating cell proliferation and survival pathways. By binding to the ATP-binding site of these enzymes, the compound disrupts their activity, leading to potential therapeutic effects against cancer and other diseases characterized by aberrant kinase signaling .
Relevant data indicates that modifications to the tert-butyl or piperidine groups can significantly affect both solubility and biological activity.
Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate has several scientific uses:
Research continues into optimizing this compound's structure for enhanced potency and selectivity against various targets within cellular signaling networks .
The strategic disconnection of tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS: 877173-81-4) reveals three fundamental synthons that enable convergent synthetic routes. The core pyrazolo[1,5-a]pyrimidine moiety (Ring A) is disconnected at the C5-position to reveal a halogenated electrophilic precursor (typically 5,7-dichloropyrazolo[1,5-a]pyrimidine). The piperidine-carboxylate fragment (Ring B) is derived from N-Boc-protected nipecotic acid derivatives, exploiting the nucleophilicity of the C3-position for subsequent coupling. The tert-butoxycarbonyl (Boc) group serves as a masked amine that enables selective functionalization of the heterocyclic core prior to deprotection. This retrosynthetic approach prioritizes the formation of the critical C-C bond between the C5-position of the pyrazolo[1,5-a]pyrimidine and C3-position of the piperidine via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr). Alternative disconnections may involve late-stage introduction of the chlorination at C7, though this risks functional group incompatibility with the Boc-protected piperidine [1] [5].
Table 1: Retrosynthetic Disconnection Pathways
Target Bond | Synthon A | Synthon B | Coupling Strategy |
---|---|---|---|
C5(heterocycle)-C3(piperidine) | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-Boc-piperidine | Suzuki-Miyaura cross-coupling |
C5(heterocycle)-C3(piperidine) | 5-Chloro-7-(protected)pyrazolo[1,5-a]pyrimidine | N-Boc-piperidin-3-ylzinc chloride | Negishi coupling |
C5(heterocycle)-C3(piperidine) | 5-Chloro-7-fluoropyrazolo[1,5-a]pyrimidine | N-Boc-piperidin-3-ylamine | Nucleophilic aromatic substitution |
Buchwald-Hartwig amination serves as a pivotal methodology for introducing nitrogen-based functionalities at the C3-position of pyrazolo[1,5-a]pyrimidine scaffolds prior to piperidine coupling. This approach is particularly valuable for synthesizing advanced intermediates like tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS: 877173-82-5), where bromination at C3 activates the core for subsequent amination. Optimized conditions employ Pd2(dba)3 (3 mol%) and BrettPhos (6 mol%) as a catalytic system in toluene at 90°C, achieving >85% yield for C3-amination of 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine precursors with primary and secondary amines. Microwave-assisted copper-catalyzed variants using CuI (5 mol%) and carbazole-based ligands (10 mol%) in diethylene glycol (DEG) at 80°C for 1 hour offer a complementary approach, achieving 83% average yield across 29 examples with excellent functional group tolerance [2] [8]. The C3-bromo substituent significantly enhances the electrophilicity of the C5-position, facilitating subsequent nucleophilic displacement by the piperidine fragment under mild conditions. This sequential functionalization strategy—C3 amination followed by C5 piperidinylation—proves essential for constructing libraries of pharmaceutically relevant analogs [8].
Table 2: Buchwald-Hartwig Amination Optimization
Catalytic System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Scope Notes |
---|---|---|---|---|---|---|
Pd2(dba)3 (3 mol%) | BrettPhos (6 mol%) | Cs2CO3 | Toluene | 90 | 85-92 | Best for aryl amines |
CuI (5 mol%) | Carbazole L-1 (10%) | K2CO3 | Diethylene glycol | 80 (μW) | 60-93 | Broad amine scope; microwave required |
Pd(OAc)2 (5 mol%) | XantPhos (10 mol%) | K3PO4 | Dioxane | 100 | 70-78 | Moderate yields; sensitive to sterics |
Reductive amination provides the most direct route for constructing the pivotal C-C bond between the pyrazolo[1,5-a]pyrimidine-5-carbaldehyde and N-Boc-piperidin-3-amine. This approach capitalizes on the electrophilicity of the aldehyde group in intermediates like (7-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol (Chem. Formula: C7H6ClN3O), which undergoes Dess-Martin periodinane oxidation to the corresponding aldehyde (46% yield). Subsequent reductive amination employs sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent in dichloroethane (DCE) at ambient temperature. Optimized conditions utilize 1.2 equivalents of N-Boc-piperidin-3-amine and catalytic acetic acid, achieving 84% yield for the secondary amine product. The reaction demonstrates remarkable chemoselectivity, preserving both the chloro substituent on the pyrimidine ring and the acid-sensitive Boc protecting group. Alternative reducing agents like NaBH4 in methanol lead to diminished yields (<50%) due to competing reduction of the electron-deficient pyrazolo[1,5-a]pyrimidine core or premature Boc deprotection. This methodology proves particularly advantageous over SNAr approaches when electron-donating groups are present on the heterocyclic scaffold, which would otherwise deactivate the ring toward nucleophilic substitution [2] [3] .
Table 3: Reductive Amination Optimization
Carbonyl Precursor | Amine | Reducing Agent | Solvent | Additive | Yield (%) |
---|---|---|---|---|---|
7-Chloro-5-formylpyrazolo[1,5-a]pyrimidine | N-Boc-piperidin-3-amine | NaBH(OAc)3 | DCE | AcOH (10%) | 84 |
7-Chloro-5-formylpyrazolo[1,5-a]pyrimidine | N-Boc-piperidin-3-amine | NaBH4 | MeOH | None | 48 |
7-Chloro-5-formylpyrazolo[1,5-a]pyrimidine | N-Boc-piperidin-3-amine | NaBH3CN | THF | Ti(iOPr)4 | 65 |
The strategic installation of chlorine at the C7 position of the pyrazolo[1,5-a]pyrimidine ring serves dual purposes: activating the core toward nucleophilic displacement and providing a handle for downstream derivatization. Chlorination is optimally performed using phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of N,N-diisopropylethylamine (DIPEA) as an acid scavenger. This transformation typically employs 5,7-dihydroxypyrazolo[1,5-a]pyrimidine precursors, with chlorination proceeding at 110°C for 6 hours to afford 5,7-dichloropyrazolo[1,5-a]pyrimidine in 61% yield. The Boc protecting group on the piperidine nitrogen demonstrates remarkable stability under these harsh conditions, with <5% deprotection observed. This orthogonal stability profile enables the use of Boc as a persistent protecting group throughout the chlorination and subsequent functionalization steps. The chloro substituent at C7 exhibits selective displacement by nitrogen nucleophiles (e.g., morpholine) under SNAr conditions at 60°C in DMF, while the C5-chloro undergoes preferential substitution during piperidine coupling via palladium catalysis. Comparative studies reveal that alternative protecting groups—such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc)—undergo significant degradation under the same chlorination conditions, confirming Boc as the optimal choice for this synthetic sequence [5] [7].
Table 4: Protecting Group Compatibility During Chlorination
Protecting Group | PG Stability to POCl3 (%) | Deprotection Byproducts Observed | Compatibility with SNAr at C7 |
---|---|---|---|
Boc | >95 | None | Excellent |
Cbz | 40-60 | Benzyl chloride derivatives | Moderate (competitive deprotection) |
Fmoc | <20 | Fluorene derivatives | Poor |
Acetyl | 70-75 | N-Acetylpiperidinium salts | Good |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0